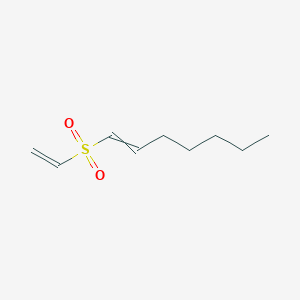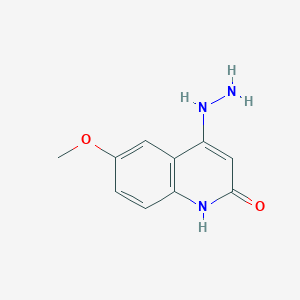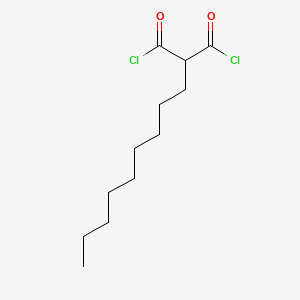
Nonylpropanedioyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonylpropanedioyl dichloride is an organic compound characterized by the presence of two chlorine atoms attached to a nonylpropanedioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonylpropanedioyl dichloride can be synthesized through the chlorination of nonylpropanedioic acid. The reaction typically involves the use of thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction is carried out under reflux conditions, ensuring the complete conversion of the carboxylic acid groups to acyl chlorides.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is typically conducted at elevated temperatures and may involve catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions: Nonylpropanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of amides or esters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form nonylpropanedioic acid and hydrochloric acid.
Reduction: The compound can be reduced to nonylpropanediol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Amines or alcohols in the presence of a base (e.g., pyridine) at room temperature.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products:
Substitution: Amides or esters.
Hydrolysis: Nonylpropanedioic acid.
Reduction: Nonylpropanediol.
Applications De Recherche Scientifique
Nonylpropanedioyl dichloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is utilized in the production of specialty polymers and resins.
Material Science: It serves as a precursor for the synthesis of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Biological Research: this compound is used in the modification of biomolecules for studying their structure and function.
Mécanisme D'action
The mechanism of action of nonylpropanedioyl dichloride involves the reactivity of its acyl chloride groups. These groups are highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on organic molecules, such as amines and alcohols. The pathways involved in its reactions are primarily substitution and hydrolysis mechanisms.
Comparaison Avec Des Composés Similaires
Octylpropanedioyl dichloride: Similar structure but with an octyl group instead of a nonyl group.
Decylpropanedioyl dichloride: Similar structure but with a decyl group instead of a nonyl group.
Nonylsuccinyl dichloride: Similar structure but with a succinyl group instead of a propanedioyl group.
Uniqueness: Nonylpropanedioyl dichloride is unique due to its specific chain length and the presence of two acyl chloride groups. This combination provides distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and material science.
Propriétés
Numéro CAS |
620625-51-6 |
|---|---|
Formule moléculaire |
C12H20Cl2O2 |
Poids moléculaire |
267.19 g/mol |
Nom IUPAC |
2-nonylpropanedioyl dichloride |
InChI |
InChI=1S/C12H20Cl2O2/c1-2-3-4-5-6-7-8-9-10(11(13)15)12(14)16/h10H,2-9H2,1H3 |
Clé InChI |
ILMPVUFVCKUOAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


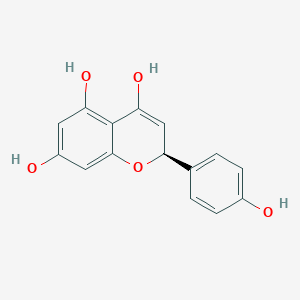
![{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene](/img/structure/B15168140.png)
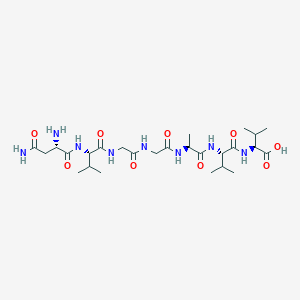
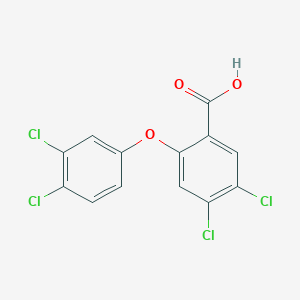
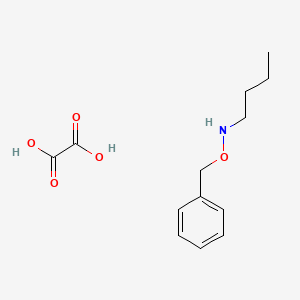
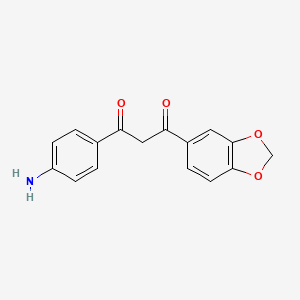

![[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B15168176.png)
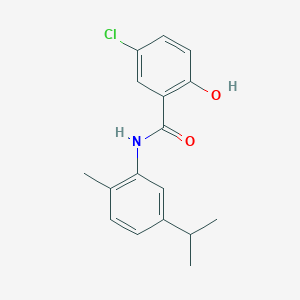
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)
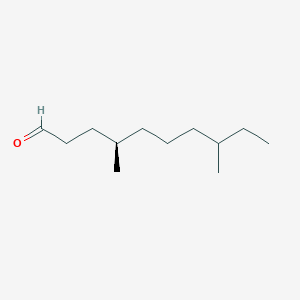
![N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide](/img/structure/B15168199.png)
